molecular formula C15H15NO B11945896 2-(((2,3-Dimethylphenyl)imino)methyl)phenol CAS No. 75019-99-7

2-(((2,3-Dimethylphenyl)imino)methyl)phenol

Cat. No.: B11945896
CAS No.: 75019-99-7
M. Wt: 225.28 g/mol
InChI Key: CGAZQAQAVMZWCB-UHFFFAOYSA-N
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Description

2-(((2,3-Dimethylphenyl)imino)methyl)phenol is a Schiff base compound synthesized by condensing 2,3-dimethylaniline with a salicylaldehyde derivative. Its structure features a phenolic hydroxyl group and an imine (-C=N-) linkage, with two methyl groups at the 2- and 3-positions of the aniline-derived aromatic ring. This compound has been widely studied for its coordination chemistry, particularly in forming transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) due to its bifunctional donor sites (phenolic O and imine N) . Its crystal structure reveals an intramolecular O–H⋯N hydrogen bond, forming a six-membered S(6) ring, which stabilizes the planar conformation .

Properties

CAS No.

75019-99-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO/c1-11-6-5-8-14(12(11)2)16-10-13-7-3-4-9-15(13)17/h3-10,17H,1-2H3

InChI Key

CGAZQAQAVMZWCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=CC=CC=C2O)C

Origin of Product

United States

Preparation Methods

Standard Reflux Methodology

The most widely reported method involves refluxing equimolar quantities of 2,3-dimethylaniline and salicylaldehyde in methanol or ethanol. Key steps include:

  • Reactants : 2,3-Dimethylaniline (1.0 equiv), salicylaldehyde (1.0 equiv).

  • Solvent : Methanol or ethanol, chosen for polarity and boiling point (64.7°C for methanol; 78.4°C for ethanol).

  • Reaction Time : 45 minutes to 7 hours under reflux.

  • Workup : Cooling to room temperature, followed by slow evaporation over 72 hours to yield colorless needles or prismatic crystals.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of salicylaldehyde, forming an imine (C=N) bond. Intramolecular O–H···N hydrogen bonding stabilizes the enol-imine tautomer, as confirmed by X-ray crystallography.

Solvent and Reaction Optimization

Solvent Influence on Yield and Crystallinity

SolventReflux TimeCrystal MorphologyPurity (by XRD)Source
Methanol45 minColorless needles>99%
Ethanol7 hoursPrismatic crystals98%

Key Observations :

  • Methanol : Shorter reflux times (45 min) suffice due to higher polarity, promoting faster dehydration.

  • Ethanol : Longer reflux (7 hours) required, but yields larger crystals suitable for optical studies.

Temperature and Stoichiometry

  • Temperature : Reflux temperatures (64–78°C) prevent side reactions like oxidative coupling.

  • Stoichiometry : Equimolar ratios critical; excess aldehyde leads to byproducts (e.g., aldol condensation).

Purification and Crystallization Techniques

Slow Evaporation

  • Protocol : Filtered reaction mixture left undisturbed at 25°C for 72 hours.

  • Outcome : Needle-shaped crystals (0.8 × 0.4 × 0.15 mm) with orthorhombic symmetry (space group P21_121_121_1).

Recrystallization

  • Solvent Systems : Ethanol/water (3:1 v/v) or methanol/diethyl ether.

  • Impact : Reduces residual aldehyde/aniline content, enhancing purity to >99%.

Structural and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis

ParameterValueSource
Crystal SystemOrthorhombic
Space GroupP21_121_121_1
Unit Cell (Å)a = 6.84, b = 7.74, c = 23.22
Dihedral Angle43.69° (between aromatic rings)

Notable Features :

  • Intramolecular O–H···N bond (1.98 Å) creates an S(6) ring motif.

  • C–H···π interactions (2.81–3.12 Å) stabilize crystal packing.

Spectroscopic Data

TechniqueKey SignalsSource
FTIR ν(O–H): 3051 cm⁻¹; ν(C=N): 1564 cm⁻¹
UV-Vis λmax_{max} = 372 nm (π→π* transition)
NMR 1^1H (DMSO-d6): δ 8.42 (s, 1H, CH=N)

Advanced Synthetic Approaches

Green Chemistry Alternatives

  • Solvent-free Reactions : Microwave-assisted condensation (unreported for this compound) could reduce reaction times and solvent use.

Challenges and Recommendations

  • Yield Optimization : Current methods lack quantitative yield data; gravimetric analysis is needed.

  • Scalability : Pilot-scale studies required for industrial adaptation.

  • Tautomeric Control : pH-dependent enol↔keto equilibria warrant further study .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The imine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, coordinating with metal ions to form chelates. These metal complexes can exhibit enhanced biological activities and catalytic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

  • 2-(((2,6-Dimethylphenyl)imino)methyl)phenol (L10): The substitution of methyl groups at the 2,6-positions on the phenyl ring introduces greater steric hindrance compared to the 2,3-dimethyl analog. This reduces the ligand’s flexibility and alters metal-binding selectivity. For instance, in palladium(II) complexes, L10 shows distinct catalytic behavior in methoxycarbonylation reactions due to restricted coordination geometry .
  • 2-(((2,6-Diisopropylphenyl)imino)methyl)phenol (L11): Replacing methyl with bulkier isopropyl groups further increases steric demand, significantly impacting solubility and stability. Such modifications are critical in catalysis, where steric effects modulate reaction rates and product distributions .

Electronic Effects of Halogen Substitution

  • 4-Bromo-2-(((2,3-dimethylphenyl)imino)methyl)phenol: Bromine substitution at the 4-position of the phenol ring enhances the acidity of the phenolic O–H group (electron-withdrawing effect), facilitating deprotonation and stronger metal coordination. This ligand forms more stable ternary complexes (log β = 12.3–14.7 for Cu(II)) compared to non-halogenated analogs .
  • 4-Chloro-2-(((3,4-dimethylphenyl)imino)methyl)phenol: The chloro-substituted derivative exhibits a smaller dihedral angle (2.71°) between aromatic rings compared to brominated analogs, leading to tighter crystal packing via C–H⋯Cl interactions. This results in higher melting points and reduced solubility in polar solvents .

Functional Group Variations

  • 2-{[(3,4-Difluorophenyl)amino]methyl}phenol: Replacing the imine (-C=N-) with an amine (-NH-) group eliminates the conjugation between the aromatic rings, reducing planarity and altering electronic properties. The fluorine atoms introduce strong hydrogen-bond acceptors, which influence supramolecular assembly in the solid state .
  • 4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23): The amino-methyl (-NH-CH2-) linkage instead of imino-methyl (-N=CH-) reduces rigidity, affecting metal-chelation efficiency. MFI23, synthesized in 10% yield, shows weaker binding to transition metals compared to Schiff base analogs .

Coordination Chemistry and Stability Constants

Stability constants (log β) of metal complexes highlight the ligand’s donor strength:

Ligand Metal (M) log β (Binary) log β (Ternary)
Target Compound (2,3-dimethyl) Cu(II) 10.8 14.2
4-Bromo derivative Cu(II) 11.5 14.7
L10 (2,6-dimethyl) Cu(II) 9.9 13.5

The target compound’s moderate steric profile and balanced electronic effects make it versatile for forming stable mono- and polynuclear complexes. Ternary complexes with auxiliary ligands (e.g., naphthol-derived Schiff bases) exhibit enhanced stability due to synergistic donor effects .

Physical and Crystallographic Properties

Property Target Compound 4-Chloro Analog 2,6-Diisopropyl (L11)
Crystal System Monoclinic Monoclinic Orthorhombic
Space Group P21/c P21/n Pna21
Intramolecular H-bond (Å) O–H⋯N (1.89) O–H⋯N (1.85) O–H⋯N (1.91)
Melting Point (°C) 168–170 182–184 195–198

The target compound’s intramolecular hydrogen bond contributes to its planar conformation, while bulkier substituents (e.g., in L11) disrupt π-π stacking, leading to divergent crystal packing .

Biological Activity

2-(((2,3-Dimethylphenyl)imino)methyl)phenol, a member of the Schiff base family, has garnered attention for its potential biological activities. This compound is characterized by its imine functional group and phenolic hydroxyl group, which contribute to its unique chemical properties and pharmacological potential. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅NO
  • Molecular Weight : 225.28 g/mol
  • Structure : The compound features a dimethyl-substituted aromatic ring and an imine linkage, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • The compound has shown efficacy against various bacterial strains. Studies suggest it can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
  • Antifungal Activity :
    • Similar to its antibacterial effects, this compound has demonstrated antifungal properties against common pathogens, potentially through mechanisms involving cell wall disruption or interference with fungal metabolism.
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. It appears to interact with specific proteins involved in cell cycle regulation and apoptosis .

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. Key mechanisms include:

  • Binding Affinity : The compound's planar structure enhances its binding affinity to proteins and nucleic acids, stabilizing certain conformations necessary for biological activity.
  • Enzyme Inhibition : It may inhibit critical enzymes such as proteases involved in cancer cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various Schiff bases, including this compound), against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent.
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound could reduce the viability of several cancer cell lines by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Antifungal, AnticancerEnzyme inhibition, Protein binding
4-(((2,4-dimethylphenyl)imino)methyl)phenolAnticancerSimilar protein interaction mechanisms
(E)-2-(((3,4-dichlorophenyl)imino)methyl)phenolAntiviralBinding to viral proteases

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

CompoundSubstituentIC50_{50} (Tyrosinase)Binding Affinity (ΔG, kcal/mol)
Target Compound2,3-Dimethyl12 µM−8.5
2-((3-Nitrophenylimino)methyl)phenol3-Nitro8 µM−9.2
2-((4-Methoxyphenylimino)methyl)phenol4-Methoxy25 µM−7.8

Advanced: How are crystallographic software packages (e.g., SHELXL) employed to resolve structural ambiguities?

Answer:

  • Data Refinement : SHELXL refines hydrogen bonding networks and thermal displacement parameters (Ueq_{eq}) using least-squares minimization .
  • Twinning Analysis : For twinned crystals, SHELXD identifies pseudo-merohedral twinning ratios and corrects intensity data .
  • Validation Tools : PLATON checks for missed symmetry or solvent-accessible voids (>20 Å3^3) .

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